3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals .
Synthesis Analysis
Quinoline can be synthesized using the Skraup synthesis, Doebner reaction, or Combes quinoline synthesis . The Skraup synthesis is a chemical reaction used to synthesize quinolines. In its general form, the reaction can be described as a condensation reaction of aniline, an alcohol, and sulfuric acid to a quinoline .Molecular Structure Analysis
Quinoline is a heterocyclic compound with a two-ring structure, consisting of a benzene ring fused to pyridine at two adjacent carbon atoms . It is aromatic and has a resonance structure, which means that its electrons are delocalized over the structure, contributing to its stability .Chemical Reactions Analysis
Quinoline is known to participate in many chemical reactions. It can act as a base, forming salts with strong acids, and as a Lewis base, forming complexes with metal ions . It can also undergo electrophilic substitution reactions, similar to benzene .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor . It is only slightly soluble in water but dissolves readily in most organic solvents .Scientific Research Applications
Photovoltaic Properties
Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline have been investigated for their photovoltaic properties. Zeyada, El-Nahass, and El-Shabaan (2016) studied the photovoltaic characteristics of quinoline derivatives and their application in organic-inorganic photodiode fabrication. They found that these compounds exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their potential in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
The structural and optical properties of quinoline derivatives are also a significant area of research. Zeyada, El-Nahass, and El-Shabaan (2016) conducted a study to understand these properties in thin film forms of quinoline derivatives. Their research indicated that these compounds possess nanocrystalline structures dispersed in an amorphous matrix, with unique optical properties that could be valuable in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Structure
The synthesis and chemical structure of quinoline derivatives have been extensively explored. Researchers like Awad, Abdel-Rahman, and Bakhite (1991) have synthesized novel heterocyclic thienoquinoline derivatives, providing insights into the chemical reactions and structures of these compounds. Such studies are crucial for understanding the fundamental chemistry of quinoline derivatives and their potential applications (Awad, Abdel-Rahman, & Bakhite, 1991).
Electronic Properties
Research on the electronic properties of quinoline derivatives is another important aspect. Studies like those conducted by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) have investigated the AC electrical conductivity and dielectrical properties of these compounds in thin film form. Their findings indicate that quinoline derivatives can have significant applications in the field of electronics, particularly in the development of new materials with specific electrical properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-8-14(9-11-16)19-12-15-4-1-2-7-20(15)24-21(19)25-18-6-3-5-17(23)13-18/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGHNUANGDMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.